molecular formula C14H12N2O2S B14303310 Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester CAS No. 116705-08-9

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester

Cat. No.: B14303310
CAS No.: 116705-08-9
M. Wt: 272.32 g/mol
InChI Key: PJSDRBYFFOEWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester is a complex organic compound with the molecular formula C12H7NO2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester typically involves multi-step organic reactions. One common method includes the functional thieno-annulation of substituted pyrrolecarboxylates with thioglycolic acid and its ethyl ester, followed by hydrolysis of ester groups . Another approach involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents like formic acid or dimethylformamide dimethylacetal .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development rather than large-scale manufacturing. the principles of organic synthesis and reaction optimization are applied to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the quinoline ring .

Scientific Research Applications

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienoquinoline derivatives, such as thieno[3,2-d]pyrimidine and thieno[3,4-b]pyrrolecarboxylic acids .

Uniqueness

Thieno[2,3-b]quinoline-2-carboxylic acid, 3-amino-, ethyl ester is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and amino substitution provide unique sites for further chemical modifications, enhancing its versatility in research and development .

Properties

CAS No.

116705-08-9

Molecular Formula

C14H12N2O2S

Molecular Weight

272.32 g/mol

IUPAC Name

ethyl 3-aminothieno[2,3-b]quinoline-2-carboxylate

InChI

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(15)9-7-8-5-3-4-6-10(8)16-13(9)19-12/h3-7H,2,15H2,1H3

InChI Key

PJSDRBYFFOEWBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=CC=CC=C3N=C2S1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.